molecular formula C36H25N B8413891 10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene

10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene

Cat. No. B8413891
M. Wt: 471.6 g/mol
InChI Key: CTBNARPBWOWYCX-UHFFFAOYSA-N
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Patent
US07368178B2

Procedure details

9-bromo-10-(2-naphthylenyl)anthracene (3.3 g, 0.008 mol), diphenylamine (1.5 g, 0.008 mol), 1.0 g sodium tert-butoxide, 0.1 g palladium(II) acetate, 3 drops tri-tert-butylphosphine and 80 ml toluene are added to a round bottom flask under a nitrogen atmosphere. Mixture heated at reflux for 2 days. After cooling, toluene removed by rotary evaporation and remaining solid chromatographer on a silica gel column to yield 4.0 g (99% yield) of pure yellow product. FD-MS (m/z): 471.
[Compound]
Name
9-bromo-10-(2-naphthylenyl)anthracene
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:14][C:15]([CH3:18])([O-])[CH3:16].[Na+].[C:20]1([CH3:26])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:14]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:26]=[CH:16][C:15]=1[C:18]1[C:6]2[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=2)[C:26]([N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[C:20]2[C:25]=1[CH:24]=[CH:23][CH:22]=[CH:21]2 |f:1.2,5.6.7|

Inputs

Step One
Name
9-bromo-10-(2-naphthylenyl)anthracene
Quantity
3.3 g
Type
reactant
Smiles
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
80 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
0.1 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
toluene removed by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C1=C2C=CC=CC2=C(C2=CC=CC=C12)N(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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